molecular formula C13H17Cl2NO2 B2770446 Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate CAS No. 2248258-37-7

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B2770446
CAS No.: 2248258-37-7
M. Wt: 290.18
InChI Key: WCYATBDSTMMSLI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a methylamino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid+tert-butyl alcoholacid catalysttert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate+water\text{2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Hydrolysis: 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.

    Reduction: The corresponding alcohol.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl and methylamino groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate
  • Tert-butyl 2-(2,3-difluorophenyl)-2-(methylamino)acetate
  • Tert-butyl 2-(2,3-dichlorophenyl)-2-(ethylamino)acetate

Uniqueness

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the dichlorophenyl and methylamino groups, which can affect its chemical reactivity and biological activity. The presence of the tert-butyl group also influences its steric properties and stability.

Properties

IUPAC Name

tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-6-5-7-9(14)10(8)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYATBDSTMMSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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